molecular formula C25H26ClN3O2S B2715031 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-27-2

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No. B2715031
CAS RN: 851971-27-2
M. Wt: 468.01
InChI Key: BSYDTBCPLWLNHT-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26ClN3O2S and its molecular weight is 468.01. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Studies and Quantum-Chemical Calculations

Furan derivatives, such as the one mentioned, are subjects of spectral studies and quantum-chemical calculations. For instance, research on furan derivatives of substituted phenylthiourea, focusing on spectral studies, semi-empirical quantum-chemical calculations, and X-ray structure analyses, reveals insights into intramolecular hydrogen bonds and the molecular and crystal structure of these compounds. This foundational research aids in understanding the chemical behavior and potential applications of such molecules (Hritzová et al., 2005).

Decarboxylative Claisen Rearrangement Reactions

Compounds related to furan-2-ylmethyl structures undergo decarboxylative Claisen rearrangement reactions, a process that facilitates the synthesis of heteroaromatic products. This method is pivotal for creating complex molecular architectures and has implications for synthesizing pharmacologically active molecules (Craig et al., 2005).

Pharmacologically Active Derivatives

Research into thiophene and indolyl derivatives explores their potential as pharmacologically active compounds. For instance, studies on indolylalkylthioureas have looked into their tuberculostatic activity, demonstrating the potential of these compounds in developing new treatments for tuberculosis (Pershin et al., 2004).

Synthesis of Novel Derivatives

The synthesis of novel pyridine and naphthyridine derivatives from furan and thiophene compounds opens avenues for creating new materials and drugs. These synthetic pathways allow for the development of molecules with potential applications in various industries, including pharmaceuticals and electronics (Abdelrazek et al., 2010).

Photoinduced Direct Oxidative Annulation

The molecule's furan component is relevant in studies exploring photoinduced direct oxidative annulation. This process, which does not require transition metals or oxidants, is crucial for synthesizing polyheterocyclic compounds with high functionalization. Such reactions have implications for developing new materials and chemical sensors (Zhang et al., 2017).

properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-3-30-20-9-7-19(8-10-20)28-25(32)29(16-21-5-4-14-31-21)13-12-22-17(2)27-24-11-6-18(26)15-23(22)24/h4-11,14-15,27H,3,12-13,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYDTBCPLWLNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

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